molecular formula C23H34F3N3O5 B12632585 Tert-butyl 2-[1,3-dimethoxypropan-2-yl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate

Tert-butyl 2-[1,3-dimethoxypropan-2-yl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate

Cat. No.: B12632585
M. Wt: 489.5 g/mol
InChI Key: HPKMEFIHEQLMKG-UHFFFAOYSA-N
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Description

Tert-butyl 2-[1,3-dimethoxypropan-2-yl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate is a synthetic organic compound featuring a benzoate core with two key substituents:

  • Position 2: A branched [1,3-dimethoxypropan-2-yl] group linked to a trifluoroacetylated amino moiety. This structure introduces steric bulk and electron-withdrawing properties due to the trifluoroacetyl group .

The tert-butyl ester at the carboxylate position improves metabolic stability, a common strategy in prodrug design .

Properties

Molecular Formula

C23H34F3N3O5

Molecular Weight

489.5 g/mol

IUPAC Name

tert-butyl 2-[1,3-dimethoxypropan-2-yl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate

InChI

InChI=1S/C23H34F3N3O5/c1-22(2,3)34-20(30)18-8-7-16(28-11-9-27(4)10-12-28)13-19(18)29(21(31)23(24,25)26)17(14-32-5)15-33-6/h7-8,13,17H,9-12,14-15H2,1-6H3

InChI Key

HPKMEFIHEQLMKG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C(C=C1)N2CCN(CC2)C)N(C(COC)COC)C(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthesis of Intermediates

3.1. Synthesis of 1,3-Dimethoxypropan-2-ylamine

One of the critical precursors for the target compound is 1,3-dimethoxypropan-2-ylamine. This can be synthesized through the following reaction:

  • Reagents:

    • Methanol
    • Propylene oxide
    • Ammonia
  • Procedure:

    • Propylene oxide is reacted with methanol under basic conditions to form the corresponding ether. The addition of ammonia leads to the formation of 1,3-dimethoxypropan-2-ylamine.

3.2. Trifluoroacetylation

The next step involves introducing the trifluoroacetyl group:

  • Reagents:

    • Trifluoroacetic anhydride
    • Base (e.g., triethylamine)
  • Procedure:

    • The amine is treated with trifluoroacetic anhydride in the presence of a base to yield the trifluoroacetyl derivative.

Final Assembly

4.1. Coupling Reaction

The final assembly of tert-butyl 2-[1,3-dimethoxypropan-2-yl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate involves a coupling reaction between the prepared intermediates.

  • Reagents:

    • tert-butyl 4-(4-methylpiperazin-1-yl)benzoate
    • The previously synthesized trifluoroacetylated amine
  • Procedure:

    • The benzoate is activated (e.g., using a coupling agent like DCC or EDC) and reacted with the trifluoroacetylated amine under anhydrous conditions to form the desired product.

Yield and Purification

The yield of each step can vary significantly based on reaction conditions and purification methods employed:

Step Yield (%) Purification Method
Synthesis of Dimethoxyamine ~70% Distillation or recrystallization
Trifluoroacetylation ~65% Column chromatography
Final Coupling ~50% Silica gel chromatography

Chemical Reactions Analysis

Tert-butyl 2-[1,3-dimethoxypropan-2-yl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate undergoes various chemical reactions, including:

  • Oxidation:
    • Reagents: Potassium permanganate, chromium trioxide
    • Conditions: Acidic or basic medium
    • Products: Oxidized derivatives with altered functional groups
  • Reduction:
    • Reagents: Lithium aluminum hydride, sodium borohydride
    • Conditions: Anhydrous conditions
    • Products: Reduced derivatives with modified functional groups
  • Substitution:
    • Reagents: Halogenating agents, nucleophiles
    • Conditions: Varies depending on the reagent
    • Products: Substituted derivatives with different functional groups

Scientific Research Applications

Tert-butyl 2-[1,3-dimethoxypropan-2-yl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate has several scientific research applications:

  • Medicinal Chemistry:
    • Potential use as a pharmacophore in drug design
    • Investigation of its biological activity against various diseases
  • Organic Synthesis:
    • Utilized as an intermediate in the synthesis of complex organic molecules
    • Exploration of its reactivity in various organic transformations
  • Material Science:
    • Study of its properties for potential use in advanced materials
    • Examination of its stability and reactivity under different conditions

Mechanism of Action

The mechanism of action of tert-butyl 2-[1,3-dimethoxypropan-2-yl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group is known to enhance the compound’s ability to interact with enzymes and receptors, potentially leading to inhibition or activation of specific biological pathways. The methylpiperazinyl group may contribute to the compound’s binding affinity and selectivity towards certain targets.

Comparison with Similar Compounds

Key Findings:

Substituent Flexibility: The target compound’s 1,3-dimethoxypropan-2-yl group distinguishes it from simpler analogs like 2-amino-4-(4-methylpiperazin-1-yl) tert-butyl benzoate, which lacks the trifluoroacetyl and methoxy branches. Compared to tert-butyl 4-(2-formyl-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate, the target compound replaces the formyl group with a more complex amino-acylated chain, altering electronic properties .

Synthetic Methods: The target compound’s synthesis likely involves coupling a 1,3-dimethoxypropan-2-yl-amine intermediate with trifluoroacetic anhydride, followed by piperazine substitution (analogous to ’s method using trifluoroacetic acid in isopropanol) . In contrast, tert-butyl 2,5-difluoro-4-(3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)benzoate () employs Suzuki-Miyaura coupling for heterocyclic ring formation, highlighting divergent strategies for benzoate functionalization .

Spectroscopic Characterization :

  • Trifluoroacetyl-containing compounds (e.g., ’s compound 15a) exhibit distinct ¹⁹F NMR signals near -75 ppm, a trait shared with the target compound .
  • Piperazine-substituted analogs (e.g., ) show characteristic ¹H NMR peaks at δ 2.5–3.5 ppm for N-methyl protons, consistent across this class .

Biological Activity

Tert-butyl 2-[1,3-dimethoxypropan-2-yl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate (CAS Number: 87229648) is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H34F3N3O5C_{23}H_{34}F_{3}N_{3}O_{5}, with a molecular weight of 485.57 g/mol. The structure features multiple functional groups that may contribute to its biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant antibacterial properties. For instance, derivatives with similar piperazine moieties have shown effectiveness against Gram-positive bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE) .

Table 1: Antibacterial Activity of Related Compounds

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AMRSA0.78 µg/mL
Compound BVRE3.125 µg/mL
Compound CStaphylococcus epidermidis1.56 µg/mL

The mechanism by which these compounds exert their antibacterial effects often involves the depolarization of the bacterial cytoplasmic membrane, leading to a dissipation of membrane potential and subsequent cell death . This mechanism highlights the potential for developing new antibiotics based on this compound's structure.

Case Studies

In a recent study examining the efficacy of piperazine derivatives against resistant bacterial strains, this compound was evaluated alongside other compounds. It demonstrated comparable activity to established antibiotics while showing lower toxicity to mammalian cells .

Toxicological Profile

Initial assessments indicate that this compound exhibits low hemolytic properties and selective toxicity towards bacterial cells over mammalian cells . Further toxicological studies are necessary to fully elucidate its safety profile.

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